molecular formula C17H14N4O4S B5764207 4-{[(E)-2-({2-[(E)-1-(4-CARBOXYPHENYL)METHYLIDENE]HYDRAZINO}CARBOTHIOYL)HYDRAZONO]METHYL}BENZOIC ACID

4-{[(E)-2-({2-[(E)-1-(4-CARBOXYPHENYL)METHYLIDENE]HYDRAZINO}CARBOTHIOYL)HYDRAZONO]METHYL}BENZOIC ACID

Cat. No.: B5764207
M. Wt: 370.4 g/mol
InChI Key: DWUXJRFSJJUZET-VNIJRHKQSA-N
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Description

4-{[(E)-2-({2-[(E)-1-(4-CARBOXYPHENYL)METHYLIDENE]HYDRAZINO}CARBOTHIOYL)HYDRAZONO]METHYL}BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as carboxylic acid, hydrazone, and thiosemicarbazone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-2-({2-[(E)-1-(4-CARBOXYPHENYL)METHYLIDENE]HYDRAZINO}CARBOTHIOYL)HYDRAZONO]METHYL}BENZOIC ACID typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 4-carboxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then reacted with hydrazine derivatives under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-2-({2-[(E)-1-(4-CARBOXYPHENYL)METHYLIDENE]HYDRAZINO}CARBOTHIOYL)HYDRAZONO]METHYL}BENZOIC ACID undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives, often using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent.

Scientific Research Applications

4-{[(E)-2-({2-[(E)-1-(4-CARBOXYPHENYL)METHYLIDENE]HYDRAZINO}CARBOTHIOYL)HYDRAZONO]METHYL}BENZOIC ACID has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatments.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-{[(E)-2-({2-[(E)-1-(4-CARBOXYPHENYL)METHYLIDENE]HYDRAZINO}CARBOTHIOYL)HYDRAZONO]METHYL}BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. For example, the hydrazone and thiosemicarbazone moieties can chelate metal ions, inhibiting metalloenzymes involved in critical biological processes. Additionally, the compound’s ability to generate reactive oxygen species (ROS) may contribute to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

4-{[(E)-2-({2-[(E)-1-(4-CARBOXYPHENYL)METHYLIDENE]HYDRAZINO}CARBOTHIOYL)HYDRAZONO]METHYL}BENZOIC ACID can be compared with other similar compounds, such as:

    Thiosemicarbazones: These compounds share the thiosemicarbazone functional group and exhibit similar biological activities, including antimicrobial and anticancer properties.

    Hydrazones: Compounds with the hydrazone functional group, which are also known for their biological activities and applications in organic synthesis.

    Carboxylic Acids: Compounds containing the carboxylic acid functional group, which are widely used in various chemical and industrial applications.

The uniqueness of this compound lies in its combination of functional groups, which confer a diverse range of chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-[(E)-[[(E)-(4-carboxyphenyl)methylideneamino]carbamothioylhydrazinylidene]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O4S/c22-15(23)13-5-1-11(2-6-13)9-18-20-17(26)21-19-10-12-3-7-14(8-4-12)16(24)25/h1-10H,(H,22,23)(H,24,25)(H2,20,21,26)/b18-9+,19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWUXJRFSJJUZET-VNIJRHKQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=S)NN=CC2=CC=C(C=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=S)N/N=C/C2=CC=C(C=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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